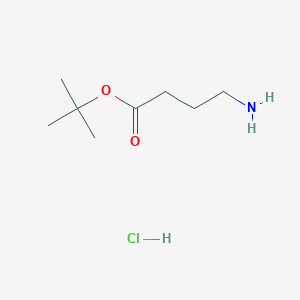

Z-Thr(Bzl)-OH DCHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

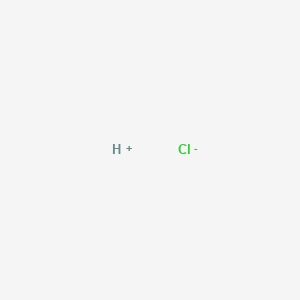

Hydrochloric acid, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999)

Hydrochloric acid, also known as HCl or hydrochloride, belongs to the class of inorganic compounds known as halogen hydrides. These are inorganic compounds in which the heaviest atom bonded to a hydrogen atom is a halogen. Hydrochloric acid is a potentially toxic compound.

At room temperature, hydrogen chloride is a colorless to slightly yellow, corrosive, nonflammable gas that is heavier than air and has a strong irritating odor. On exposure to air, hydrogen chloride forms dense white corrosive vapors. Hydrogen chloride can be released from volcanoes. Hydrogen chloride has many uses, including cleaning, pickling, electroplating metals, tanning leather, and refining and producing a wide variety of products. Hydrogen chloride can be formed during the burning of many plastics. Upon contact with water, it forms hydrochloric acid. Both hydrogen chloride and hydrochloric acid are corrosive.

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Peptide Research

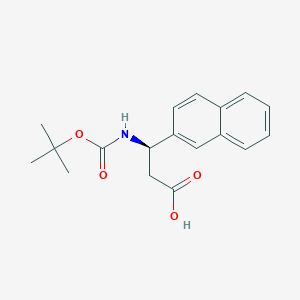

The chemical compound Z-Thr(Bzl)-OH DCHA has been utilized in the synthesis of protected glycopeptides and dipeptide active ester derivatives. In a study by Gobbo et al. (1988), the synthesis of a protected glycotetrapeptide, which is important in peptide research, was demonstrated using a stepwise coupling strategy that included Z-Thr(Bzl)-OH DCHA as a component (Gobbo et al., 1988). Additionally, Kovacs et al. (1982) investigated the racemization mechanism of serine dipeptide active ester derivatives, including Z-Gly-Ser(Bzl)-OPcp, providing insights relevant to peptide synthesis and stability (Kovacs et al., 1982).

Biomaterials and Ceramics

Zirconia ceramics, which can include compounds like Z-Thr(Bzl)-OH DCHA in their formation, are notable for their mechanical properties due to transformation toughening mechanisms. Piconi and Maccauro (1999) highlighted the use of zirconia ceramics as biomaterials in various medical devices, including total hip replacement (THR) applications (Piconi & Maccauro, 1999).

Spectroscopy and Analytical Chemistry

In spectroscopic analysis, the thermal chemiluminescence of amino acid salts, including those related to Z-Thr(Bzl)-OH DCHA, was studied by Yamada et al. (2012). They observed emissions in the presence of oxygen, indicating applications in identifying chemiluminescent molecules (Yamada et al., 2012).

Photocatalysis and Environmental Applications

The compound has potential applications in environmental science, particularly in photocatalysis. Ali et al. (2020) discussed the use of Z-scheme heterojunction photocatalysts, which could be related to the use of Z-Thr(Bzl)-OH DCHA, for applications like water reduction and pollutant degradation (Ali et al., 2020).

Eigenschaften

IUPAC Name |

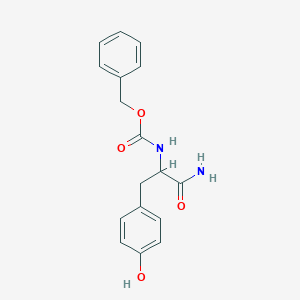

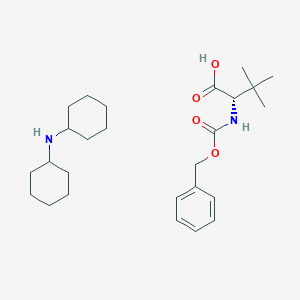

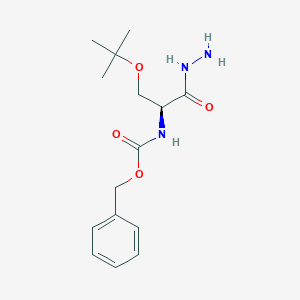

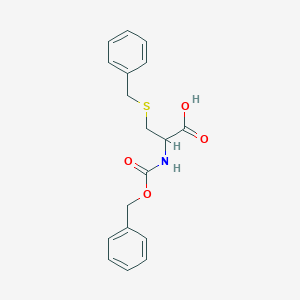

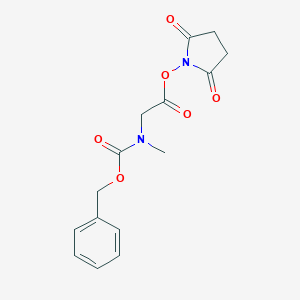

N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5.C12H23N/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22);11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQGKIIVCFVSBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Thr(Bzl)-OH DCHA | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)